HMGA1a Protein
Description
Fundamental Sequence Architecture and Genomic Organization
High Mobility Group Protein A1a belongs to the high mobility group family of proteins, characterized by their rapid migration patterns in polyacrylamide gel electrophoresis due to their unique physicochemical properties. The protein is encoded by genes located on the short arm of human chromosome 6, with the complete genomic sequence providing the foundation for two distinct protein isoforms through alternative splicing mechanisms. The primary sequence of High Mobility Group Protein A1a consists of approximately 100 amino acid residues, resulting in a molecular weight ranging from 10.7 to 11.7 kilodaltons, classifying it as a low molecular weight nuclear protein.
The architectural organization of High Mobility Group Protein A1a reveals a highly specialized domain structure consisting of three independent conserved adenine-thymine hook domains connected by flexible linker peptides, followed by an acidic carboxyl-terminal region. These adenine-thymine hook domains represent the primary deoxyribonucleic acid-binding motifs that enable the protein to recognize and bind specifically to adenine-thymine-rich sequences in double-helical deoxyribonucleic acid. The specificity of this binding interaction is ensured by a characteristic proline-arginine-glycine-arginine-proline palindromic sequence within each adenine-thymine hook domain, which provides the molecular basis for sequence-specific recognition of target deoxyribonucleic acid regions.
Isoform Differentiation and Structural Variants
The High Mobility Group Protein A1 gene undergoes selective splicing of precursor messenger ribonucleic acid to generate two distinct protein isoforms: High Mobility Group Protein A1a and High Mobility Group Protein A1b. These isoforms exhibit remarkable structural similarity while maintaining functionally relevant differences that influence their biological activities. High Mobility Group Protein A1b differs from High Mobility Group Protein A1a by the absence of 11 amino acid residues located between the first and second adenine-thymine hook domains. This deletion represents a significant structural modification that affects the spatial arrangement of the adenine-thymine hook domains and influences the protein's deoxyribonucleic acid-binding characteristics.
Despite this structural difference, both isoforms maintain highly homologous functional capabilities in various cellular processes, including aging, embryonic stem cell regulation, type 2 diabetes mellitus development, and tumor progression. However, detailed biochemical analyses have revealed that High Mobility Group Protein A1b exhibits slightly different deoxyribonucleic acid binding profiles compared to High Mobility Group Protein A1a, with High Mobility Group Protein A1b demonstrating somewhat higher apparent deoxyribonucleic acid binding affinity. These functional differences suggest that the 11-amino acid deletion in High Mobility Group Protein A1b may optimize the spatial positioning of the adenine-thymine hook domains for enhanced target recognition.
| Protein Isoform | Amino Acid Length | Molecular Weight (kDa) | Structural Difference | Binding Affinity |
|---|---|---|---|---|
| High Mobility Group Protein A1a | ~100 | 10.7-11.7 | Complete sequence | Standard |
| High Mobility Group Protein A1b | ~89 | 10.0-11.0 | 11 amino acid deletion | Enhanced |
Functional Domain Architecture and Sequence Characteristics
The acidic carboxyl-terminal region of High Mobility Group Protein A1a contains approximately 30 consecutive aspartic acid and glutamic acid residues, creating a highly negatively charged domain that contrasts dramatically with the positively charged adenine-thymine hook domains. This charge distribution creates an intramolecular electrostatic environment that significantly influences the protein's conformational dynamics and regulatory mechanisms. The acidic carboxyl-terminal domain serves as a primary target for post-translational modifications, particularly phosphorylation events that modulate protein function and cellular localization.
The three adenine-thymine hook domains within High Mobility Group Protein A1a exhibit distinct deoxyribonucleic acid binding affinities, enabling the protein to form multiple stoichiometric complexes with target deoxyribonucleic acid molecules. Electrophoretic mobility shift assays have demonstrated that full-length High Mobility Group Protein A1a can form four distinct protein-deoxyribonucleic acid complexes with stoichiometries ranging from 1:2 to 3:1 in protein-to-deoxyribonucleic acid ratios when interacting with deoxyribonucleic acid containing three adenine-thymine hook binding sites. The distribution of these complexes depends critically on the molar ratio of High Mobility Group Protein A1a to deoxyribonucleic acid in solution, suggesting that protein concentration levels significantly influence the formation of specific regulatory complexes.
Properties
CAS No. |
124544-67-8 |
|---|---|
Molecular Formula |
C10H16N2O |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Progression
Mechanism of Action:
HMGA1a is often overexpressed in various malignancies, including breast, ovarian, and liver cancers. It functions as an architectural protein that alters chromatin structure, facilitating the transcription of oncogenes and contributing to tumorigenesis. The protein's ability to bind to DNA at A+T-rich regions allows it to interact with transcription factors, enhancing gene expression related to cell proliferation and survival .
Case Study: Breast Cancer
A study demonstrated that HMGA1a regulates the alternative splicing of estrogen receptor alpha (ERα), leading to the production of a variant associated with reduced mitogenic activity. This finding suggests that targeting HMGA1a could provide therapeutic benefits in breast cancer treatment by modulating ERα activity .
Phosphorylation and Structural Dynamics
Post-Translational Modifications:
HMGA1a undergoes extensive phosphorylation, which influences its structural conformation and functional interactions. Research has shown that different phosphorylation states alter the binding affinity of HMGA1a to DNA promoters, particularly in relation to the NFκB pathway . This dynamic regulation highlights its potential as a target for therapeutic interventions aimed at modifying its activity in cancer cells.
Data Table: Phosphorylation Effects on HMGA1a Binding Affinity
| Phosphorylation Site | Binding Affinity Change | Functional Implication |
|---|---|---|
| CK2 | Increased | Enhanced transcriptional activation |
| cdc2 | Decreased | Reduced interaction with NFκB |
| cdc2/CK2 | Variable | Context-dependent effects |
Phase Separation and Chromatin Regulation
Biophysical Properties:
Recent studies indicate that HMGA1a can undergo phase separation within the nucleus, forming liquid-like condensates that play a role in chromatin organization. This property is influenced by its interactions with DNA and post-translational modifications such as phosphorylation . The ability to form these condensates may be critical for regulating gene expression during cell differentiation and response to stress.
Case Study: Chromatin Dynamics
Research utilizing fluorescence recovery after photobleaching (FRAP) has shown that HMGA1a localizes preferentially to heterochromatin and exhibits dynamic behavior during mitosis. Such properties suggest its involvement in maintaining chromatin integrity and regulating gene accessibility during cell division .
Therapeutic Targeting
Clinical Implications:
Given its pivotal role in cancer progression and cellular regulation, HMGA1a presents a promising target for therapeutic strategies. Inhibitors designed to disrupt HMGA1a-DNA interactions or modulate its post-translational modifications are being explored as potential treatments for various cancers.
Case Study: Targeted Therapy Development
A recent review highlighted the significance of targeting HMGA1a in treating malignancies resistant to conventional therapies. By understanding the mechanisms through which HMGA1a promotes chemoresistance, researchers aim to develop more effective treatment regimens .
Chemical Reactions Analysis
Post-Translational Modifications (PTMs)
HMGA1a undergoes extensive PTMs that regulate its interactions, localization, and stability. Key modifications include:
Phosphorylation
Phosphorylation occurs at serine and threonine residues, primarily mediated by casein kinase 2 (CK2) and cdc2 kinase .
-
Functional Impact :
Table 1: Phosphorylation Sites and Effects
| Site | Kinase | Functional Consequence | Source |
|---|---|---|---|
| Ser/Thr (C-terminal) | CK2, cdc2 | Inhibits p53 binding, reduces DNA affinity |
Acetylation
Acetylation occurs at lysine residues (K14, K64, K66, K70, K73) via histone acetyltransferases P300/PCAF .
-
Functional Impact :
Table 2: Acetylation Sites and Enzymes
| Site | Enzyme | Biological Role | Source |
|---|---|---|---|
| K14 | P300 | Enhancer destabilization | |
| K71 | PCAF | Enhancer stabilization |
Methylation
Arginine methylation occurs at R25 (first AT-hook) via PRMT1/PRMT3/PRMT6 .
-
Functional Impact :
Protein-DNA Interactions and Phase Separation
HMGA1a undergoes liquid-liquid phase separation (LLPS) driven by electrostatic and cation-π interactions with DNA:
-
Phase Separation Mechanism :
Table 3: Phase Separation Conditions
| HMGA1a (µM) | DNA (nM) | Phase State | Source |
|---|---|---|---|
| 10 | 1–100 | Condensates form | |
| >50 | >200 | Reentrant mixing |
Structural Dynamics and Conformational Changes
Phosphorylation remodels HMGA1a’s structural ensemble:
-
Wild-Type Structure : Compact conformations with transient long-range contacts .
-
Phosphorylated State : Expanded conformations due to electrostatic repulsion, reducing DNA-binding affinity by 40–60% .
Functional Implications of Chemical Modifications
-
Cancer Relevance : Dysregulated PTMs (e.g., hyperphosphorylation, hypoacetylation) correlate with tumor progression and metastasis .
-
Chromatin Remodeling : Phase separation facilitates HMGA1a’s role in organizing nuclear chromatin domains .
This synthesis of HMGA1a’s chemical reactivity underscores its dual regulation by covalent modifications and phase separation, positioning it as a key target for therapeutic interventions in cancer and chromatin disorders.
Comparison with Similar Compounds
Research Findings on HMGA1a-Specific Mechanisms
Phosphorylation-Dependent Functions
- DNA Binding : Phosphorylation of HMGA1a’s C-terminal tail reduces DNA affinity, enabling dynamic chromatin interactions during transcription .
- Apoptosis : Hyperphosphorylation precedes apoptosis in leukemia cells, correlating with HMGA1a’s displacement from chromatin .
- Insulin Signaling : Insulin induces HMGA1a phosphorylation at Ser-98/101/102, redistributing it from euchromatin to nuclear periphery to modulate metabolic genes .
Phase Separation
HMGA1a undergoes liquid-liquid phase separation (LLPS) in vitro and forms nuclear foci in vivo. Key drivers include:
- DNA: Nanomolar DNA concentrations lower the critical concentration for LLPS by bridging HMGA1a via arginine-phosphate interactions .
- Phosphorylation : Enhances homotypic C-terminal interactions, promoting DNA-poor condensates in heterochromatin .
Methylation and Apoptosis
Methylation at Arg-25 in HMGA1a’s first AT-hook occurs during apoptosis, coinciding with dephosphorylation. This PTM may regulate chromatin dissociation and pro-apoptotic gene activation .
Data Tables
Table 1: PTM Sites in HMGA1a and Functional Outcomes
Table 2: HMGA1a Interaction Partners
Preparation Methods
Ser/Thr Ligation Strategy
The first total chemical synthesis of HMGA1a was achieved via serine/threonine (Ser/Thr) ligation, overcoming poor solid-phase peptide synthesis (SPPS) efficiency for long sequences. Hmb (2-hydroxy-4-methoxybenzyl) protection was critical for mitigating difficult couplings during SPPS and enhancing ligation efficiency. This approach produced nine HMGA1a analogs with site-specific phosphorylation (Ser98, Ser101, Ser102) and methylation (Arg25, Lys54), achieving >90% purity. A comparative analysis of synthetic yields is summarized below:
Challenges in Acidic Tail Synthesis
The C-terminal acidic tail (residues 78–107) posed solubility issues during SPPS. Strategic use of pseudoproline dipeptides and elevated temperatures (50°C) improved coupling efficiency for Asp/Glu-rich regions. Post-ligation global deprotection with trifluoroacetic acid (TFA)/triisopropylsilane (TIS) achieved 85–90% recovery.
Recombinant Expression in Escherichia coli
Recombinant expression offers scalability but requires optimization to address protein instability and PTM heterogeneity.
Cloning and Vector Systems
The HMGA1a gene (107 amino acids) is codon-optimized for E. coli and cloned into pET9a (kanamycin resistance) or pRSET-A (ampicillin resistance). BL21(DE3) T1R cells are preferred due to enhanced disulfide bond formation and soluble expression. Induction with 0.5 mM IPTG at OD600 = 0.6–0.8, followed by 16-hour incubation at 37°C, yields 8–12 mg/L.
Purification Techniques
Perchloric acid (PCA) extraction efficiently isolates HMGA1a from bacterial lysates due to its high solubility in acidic conditions. Subsequent trichloroacetic acid (TCA) precipitation and acetone washes remove contaminants. C18 reverse-phase HPLC (linear gradient: 5–90% acetonitrile in 0.1% TFA) achieves >95% purity, with retention times of 22–25 minutes.
Table 2: Recombinant HMGA1a Purification Metrics
| Purification Step | Purity (%) | Yield (mg/L) | Host System | Reference |
|---|---|---|---|---|
| PCA Extraction | 70 | 8.2 | BL21(DE3) | |
| C18 HPLC | 95 | 6.5 | BL21(DE3) | |
| Ni-NTA (His-tag) | 90 | 7.8 | BL21(DE3) |
Post-Translational Modification Engineering
Phosphorylation Methods
Casein kinase 2 (CK2) and cdc2/cyclin B1 catalyze HMGA1a phosphorylation in vitro. Recombinant HMGA1a (1 mM) is incubated with 25,000 U CK2 or 50 μg cdc2/CCNB1 in phosphorylation buffer (50 mM Tris-HCl, 10 mM MgCl₂, 20 mM ATP) at 30°C for 12 hours. LC-MS/MS analysis confirms >80% phosphorylation at Ser101/Ser102.
Methylation and Acetylation
Arginine methyltransferases (PRMT1, PRMT3, PRMT6) introduce mono- or dimethylation at Arg25 in vitro. Lysine acetylation is achieved using histone acetyltransferases (p300/PCAF) in 50 mM HEPES buffer (pH 8.0) with 10 mM acetyl-CoA. Methylation reduces DNA-binding affinity by 40%, while acetylation disrupts enhancerosome stability.
Quality Control and Analytical Characterization
Mass Spectrometry (MS)
Top-down MS identifies combinatorial PTMs, revealing N-terminal acetylation (≈90% occupancy) and C-terminal diphosphorylation (Ser101/Ser102, ≈65%) as dominant isoforms. Middle-down MS resolves intermediate fragments (e.g., residues 45–107), detecting low-abundance modifications like Lys54me1.
Circular Dichroism (CD)
CD spectra of unmodified HMGA1a show minima at 200 nm, characteristic of intrinsic disorder. Phosphorylation induces a conformational shift to α-helical content (10–15%), confirmed by reduced ellipticity at 222 nm.
Challenges and Optimization Strategies
Q & A
Q. What experimental approaches are used to determine the structural dynamics of HMGA1a in its unmodified and phosphorylated states?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for resolving HMGA1a's dynamic structural ensembles. Studies show that unmodified HMGA1a adopts transient long-range contacts forming a compact structure, while phosphorylation (e.g., by CK2 or PKC kinases) alters its electrostatic network, shifting conformational equilibrium . Fluorescence Recovery After Photobleaching (FRAP) further quantifies HMGA1a's chromatin-binding mobility, revealing shorter residence times in euchromatin compared to heterochromatin .
Q. How can researchers identify HMGA1a-binding DNA sequences in human promoters?
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) combined with promoter sequence alignment (FASTA) identifies high-affinity HMGA1a-binding motifs. Consensus sequences like "-(G/A)-G-(A/T)-(A/T)-A-T-T-T-" have been validated via electrophoretic mobility shift assays (EMSAs) using nuclear extracts from HMGA1a-expressing cells (e.g., SK-N-SH) .
Q. What methodologies are employed to study HMGA1a's role in chromatin organization?
Direct Stochastic Optical Reconstruction Microscopy (dSTORM) visualizes HMGA1a-induced chromatin aggregation in Cos-7 cells overexpressing HMGA1a-eGFP. DNA cross-linking assays and electron microscopy (EM) confirm its ability to loop and supercoil DNA, which is critical for nuclear spatial organization .
Advanced Research Questions
Q. How does phosphorylation regulate HMGA1a's DNA-binding affinity and functional interactions?
Phosphorylation at specific residues (e.g., Ser-98, Ser-101, Ser-102 by CK2 or Thr-20, Thr-43 by PKC) modulates HMGA1a’s electrostatic interactions, reducing DNA-binding affinity. Isothermal Titration Calorimetry (ITC) data show CK2-phosphorylated HMGA1a exhibits altered binding to the PRD2 element of the NFκB promoter. NMR studies reveal phosphorylation disrupts transient α-helical structures in AT-hook domains, impairing chromatin remodeling .
Q. What experimental strategies resolve HMGA1a's role in specifying DNA replication origins?
Co-immunoprecipitation (Co-IP) and chromatin immunoprecipitation (ChIP) demonstrate HMGA1a recruits the Origin Recognition Complex (ORC) to AT-rich heterochromatic regions. Functional assays using HMGA1a-TetR or HMGA1a-EBNA1 fusion proteins confirm its ability to tether ORC to operator sites, initiating pre-replicative complex assembly. Nascent-strand abundance assays validate replication initiation at HMGA1a-rich loci .
Q. How can researchers investigate HMGA1a's cross-talk with DNA repair pathways like Non-Homologous End Joining (NHEJ)?
In vitro kinase assays with DNA-PK and recombinant HMGA1a (e.g., ab109927) identify phosphorylation at SQ motifs (S8Q, S43Q, S98Q). LC-MS/MS maps phosphorylation sites, while co-localization studies (e.g., proximity ligation assays) reveal HMGA1a’s interaction with Ligase IV. Functional rescue experiments in HMGA1a-depleted cells show impaired NHEJ efficiency, measured via plasmid end-joining assays .
Q. What mechanisms underlie HMGA1a's biphasic regulation of microRNAs (e.g., miR-16) in cancer?
Luciferase reporter assays confirm miR-16 targets HMGA1a’s 3’UTR, while HMGA1a RNA decoys sequester miR-16, creating a feedback loop. Western blotting and qRT-PCR in MCF-7 cells show HMGA1a decoys reduce ERα46 splicing and restore ERα66 expression, altering estrogen responsiveness. miR-16 overexpression inversely correlates with HMGA1a and cyclin E levels in proliferation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
